molecular formula C19H12FNO3S2 B2721831 C19H12Fno3S2 CAS No. 1260654-05-4

C19H12Fno3S2

Cat. No.: B2721831
CAS No.: 1260654-05-4
M. Wt: 385.43
InChI Key: KLWJRRIGFKCMML-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H12FNO3S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H12FNO3S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.

    Introduction of Functional Groups:

    Final Assembly: The final step involves the coupling of the intermediates to form the desired compound under controlled conditions, such as specific temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:

    Batch Processing: Large quantities of reactants are combined in a reactor and allowed to react under controlled conditions.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

C19H12FNO3S2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Sodium hydroxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

C19H12FNO3S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C19H12FNO3S2 involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

C19H12FNO3S2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include and .

    Uniqueness: The presence of specific functional groups, such as the fluorine and sulfur atoms, gives

Properties

IUPAC Name

11-(4-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO3S2/c20-10-7-5-9(6-8-10)15-14-13(16-17(25-15)21-19(23)26-16)11-3-1-2-4-12(11)24-18(14)22/h1-8,13-15H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWJRRIGFKCMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(C(SC4=C3SC(=O)N4)C5=CC=C(C=C5)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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